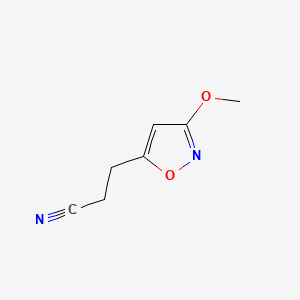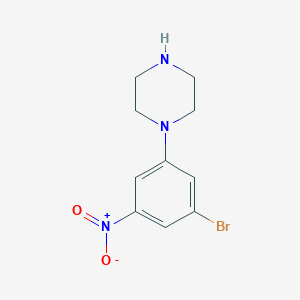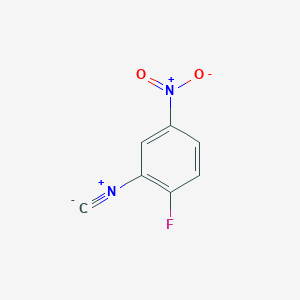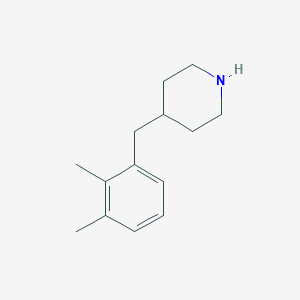
1-Heptyne, 5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C8H14, indicating the presence of eight carbon atoms and fourteen hydrogen atoms. The compound is a terminal alkyne, meaning the triple bond is located at the end of the carbon chain. This structural feature imparts unique chemical properties to 5-methylhept-1-yne, making it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
5-methylhept-1-yne can be synthesized through various methods, one of which involves the dehydrohalogenation of a vicinal dihalide. This process typically uses a strong base such as sodium amide in liquid ammonia to eliminate two equivalents of hydrogen halide from the dihalide, resulting in the formation of the alkyne .
Industrial Production Methods
In an industrial setting, 5-methylhept-1-yne can be produced through the catalytic dehydrogenation of alkenes. This method involves the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from the alkene, forming the alkyne. The reaction is carried out under high temperatures and pressures to achieve optimal yields.
化学反応の分析
Types of Reactions
5-methylhept-1-yne undergoes various chemical reactions, including:
Addition Reactions: The compound can react with halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to form dihaloalkanes or haloalkenes.
Oxidation Reactions: Oxidation of 5-methylhept-1-yne can be achieved using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to alkenes or alkanes using hydrogen gas in the presence of metal catalysts like palladium on carbon.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Dihaloalkanes: Formed from halogenation reactions.
Carboxylic Acids and Ketones: Resulting from oxidation reactions.
Alkenes and Alkanes: Produced through reduction reactions.
科学的研究の応用
5-methylhept-1-yne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of polymers and other advanced materials due to its unique structural properties.
Biological Studies: Researchers use 5-methylhept-1-yne to study enzyme-catalyzed reactions and metabolic pathways involving alkynes.
作用機序
The mechanism of action of 5-methylhept-1-yne involves its interaction with various molecular targets through its carbon-carbon triple bond. This bond can participate in cycloaddition reactions, forming cyclic compounds that can further react to produce a variety of products. The compound’s reactivity is largely influenced by the electron density around the triple bond, which can be modulated by the presence of substituents on the carbon chain .
類似化合物との比較
Similar Compounds
1-heptyne: Another terminal alkyne with a similar carbon chain length but without the methyl substituent.
2-methylhept-1-yne: A positional isomer with the methyl group located at a different position on the carbon chain.
1-octyne: A terminal alkyne with one additional carbon atom in the chain.
Uniqueness
5-methylhept-1-yne is unique due to the presence of the methyl group at the fifth carbon position, which influences its reactivity and physical properties. This structural feature can affect the compound’s boiling point, solubility, and its behavior in chemical reactions compared to its isomers and other similar alkynes .
特性
CAS番号 |
61064-09-3 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
5-methylhept-1-yne |
InChI |
InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h1,8H,5-7H2,2-3H3 |
InChIキー |
XZAXKNMXYFKSKY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)


![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)





